(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal

Catalog No.
S515955
CAS No.
186689-07-6
M.F
C12H14N4O8
M. Wt
342.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenz...

CAS Number

186689-07-6

Product Name

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal

IUPAC Name

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal

Molecular Formula

C12H14N4O8

Molecular Weight

342.26 g/mol

InChI

InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m0/s1

InChI Key

QUTFFEUUGHUPQC-ILWYWAAHSA-N

SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose, 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose, 2-deoxy-2-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-glucose, 2-NBDG

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Description

The exact mass of the compound (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal is 342.0812 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal, also known as N-protected glucosamine derivative with a nitrobenzoxadiazole group, is a synthetic compound. While its origin and specific applications in research are not extensively documented in publicly available sources [, ], the presence of a glucosamine core structure suggests potential interest in its biological properties. Glucosamine is a sugar molecule found in glycosaminoglycans, essential components of cartilage and other tissues [].


Molecular Structure Analysis

The key features of the molecule include:

  • A six-carbon (hexanal) backbone with four hydroxyl groups (tetrahydroxy) arranged in a specific spatial configuration (2R,3R,4S,5R). This configuration suggests potential interaction with biological receptors with complementary chirality [].
  • A glucosamine core structure, evident from the presence of the carbon chain and hydroxyl groups.
  • A linked 7-nitrobenzo[c][1,2,5]oxadiazole group, which introduces a bulky aromatic ring structure and a nitro group (NO2). The significance of this group in the molecule's properties is unclear and requires further investigation [].

Chemical Reactions Analysis

  • Condensation reactions: The aldehyde group (hexanal) can participate in condensation reactions with amines or alcohols to form Schiff bases or acetals, respectively.
  • Nucleophilic substitution: The hydroxyl groups can potentially undergo nucleophilic substitution reactions with appropriate reagents.

The synthesis of this specific compound is not documented in publicly available sources.


Physical And Chemical Properties Analysis

Data on the physical and chemical properties of (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazole-4-yl)amino)hexanal is not available in scientific sources [, ].

Due to the lack of documented research on this specific compound, its mechanism of action remains unknown. However, considering the glucosamine core structure, it might be investigated for potential interactions with enzymes or receptors involved in glycosaminoglycan metabolism or other biological processes involving glucosamine [].

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal, also known by its CAS number 186689-07-6, is a high-purity chemical compound primarily used as a fluorescent probe in biochemical research []. Its properties make it valuable for labeling biomolecules like proteins and nucleic acids for visualization in various imaging techniques.

Applications in Labeling

  • Protein Labeling: The molecule's structure allows it to form covalent bonds with specific amino acid residues in proteins. This covalent attachment enables researchers to track proteins within cells or tissues during biological processes [].
  • Nucleic Acid Labeling: (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal can also be used to label DNA and RNA molecules. This labeling allows scientists to study the localization, interactions, and dynamics of nucleic acids within cells [].

Advantages of the Probe

  • High Specificity: The probe can be designed to target specific biomolecules due to its ability to form covalent bonds with specific functional groups. This reduces background noise and improves the accuracy of imaging experiments [].
  • Fluorescence Properties: The molecule exhibits strong fluorescence emission, making it easily detectable in various imaging systems like fluorescence microscopy and fluorescence resonance energy transfer (FRET) [, ].
  • Biocompatibility: (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal is generally considered biocompatible, meaning it has minimal disruptive effects on living cells, allowing for longer observation times [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.4

Exact Mass

342.0812

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JE4F4P486R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

174844-42-9

Wikipedia

2-NBDG

Dates

Modify: 2023-08-15
1. K. Yoshioka, H. Takahashi, T. Homma, et al. A novel fluorescent derivative of glucose applicable to the assessment of glucose uptake activity of Escherichia coli. Biochimica et Biophysica Acta 1289(1), 5-9 (1996).
2. K. Yamada, M. Saito, H. Matsuoka, et al. A real-time method of imaging glucose uptake in single, living mammalian cells. Nature Protocols 2(3), 753-763 (2007).
3. N. Nitin, A. L. Carlson, T. Muldoon, et al. Molecular imaging of glucose uptake in oral neoplasia following topical application of fluorescently labeled deoxy-glucose. International Journal of Cancer 124(11), 1-20 (2009).
4. N. Thekkek, D. M. Maru, A. D. Polydorides, et al. Pre-clinical evaluation of fluorescent deoxyglucose as a topical contrast agent for the detection of Barrett’s-associated neoplasia during confocal imaging. Technol.Cancer Res.Treat. 10(5), 431-441 (2011).

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